Cas no 60547-97-9 (2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline)

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline 化学的及び物理的性質
名前と識別子
-
- 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
- 6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline
- 2-(1-PIPERAZINYL)-4-AMINO-6,7-DIMETHOXYQUINAZOLINE
- 2-Piperazinyl-4-amin
- 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline
- 6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
- 4-Amino-6,7-dimethoxy-2-piperazin-1-ylquinazoline
- EN300-7353400
- MLS000060939
- Oprea1_697372
- DTXSID00209293
- 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinqzoline
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine
- PRAZOSIN METABOLITE M1
- SDCCGMLS-0023979.P002
- 4-amino-6,7dimethoxy-2-(1-piperazinyl)quinazoline
- Q27253028
- BDBM50073568
- NS00034381
- 4-amino-6,7-dimethoxy-2-piperazinoquinazoline
- 60547-97-9
- 2-PIPERAZINO-6,7-DIMETHOXY-4-QUINAZOLINAMINE
- SCHEMBL608966
- AMINODIMETHOXYQUINAZOLINYLPIPERAZINE
- 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)-
- TERAZOSIN HYDROCHLORIDE DIHYDRATE IMPURITY C [EP IMPURITY]
- PRAZOSIN HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- 2-(4-PIPERAZINYL)-4-AMINO-6,7-DIMETHOXYQUINAZOLINE
- KS-1023
- 4-amino-6,7-dimethyoxy-2-(1-piperazinyl)quinazoline
- 6,7-Dimethoxy-2-piperazino-4-aminoquinazoline
- cid_616267
- 2-piperazinyl-4-amino-6,7-dimethoxy quinazoline
- 1X8JI3451K
- N-DESFURANOYL PRAZOSIN
- 2-[(2,6-DIMETHYLPHENYL)AMINO]-N,N,N-TRIMETHYL-2-OXOETHANAMINIUMCL
- DOXAZOSIN IMPURITY G
- 2-(1-piperazinyl)-4-amino-6,7-dimethoxy-quinazoline
- VU0000318-6
- REGID_for_CID_616267
- 4-amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline
- 2-Padqz
- 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)
- HMS2421B15
- 4-amino-6,7-dimethyoxy-2-(1-piperazinyl)-quinazoline
- CBDivE_007723
- 4-amino-6,7-dimethoxy-2-(1-piperzinyl)quinazoline
- 4-Amino-6,7-dimethoxy-2-piperazino-quinazoline
- AC-17537
- 4-amino-6,7-dimethoxy-2-(1-piperazinyl) quinazoline
- DOXAZOSIN MESILATE IMPURITY G [EP IMPURITY]
- 6,7-Dimethoxy-2-piperazin-1-yl-quinazolin-4-ylamine
- 6,7-Dimethoxy-2-piperazino-4-quinazolinylamine
- CHEMBL1226
- 4-amino-2-piperazin-1-yl-6,7-dimethoxy-quinazoline
- 2-piperazine-4-amino-6,7-dimethoxyquinazoline
- AMINODIMETHOXYQUINAZOLINYLPIPERAZINE (PIPERAZINE DERIVATIVE OF TERAZOSIN)
- SMR000069167
- AKOS005713694
- 2-piperazino-4-amino-6,7-dimethoxyquinazoline
- 6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine #
- FT-0640697
- MFCD00563872
- EU-0016066
- 4-amino-6,7-dimethoxy-2-(1-piperazinyl)-quinazoline
- UNII-1X8JI3451K
- 0EC
- Terazosin Hydrochloride Dihydrate Imp. C
- STL084882
- 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinylamine
- AH-262/34226012
-
- MDL: MFCD00563872
- インチ: InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
- InChIKey: APKHJGDGWQDBGM-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C(=N)NC(=N2)N3CCNCC3)OC
計算された属性
- せいみつぶんしりょう: 289.15400
- どういたいしつりょう: 289.154
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.265
- ゆうかいてん: 233-238°C
- ふってん: 527 °C at 760 mmHg
- フラッシュポイント: 272.5 °C
- 屈折率: 1.63
- PSA: 85.53000
- LogP: 1.61380
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB237618-1 g |
4-Amino-6,7-dimethoxy-2-piperazin-1-ylquinazoline |
60547-97-9 | 1 g |
€637.00 | 2023-07-20 | ||
abcr | AB237618-1g |
4-Amino-6,7-dimethoxy-2-piperazin-1-ylquinazoline; . |
60547-97-9 | 1g |
€637.00 | 2025-02-13 | ||
TRC | P480500-500mg |
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline |
60547-97-9 | 500mg |
$487.00 | 2023-05-17 | ||
Chemenu | CM129697-1g |
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
60547-97-9 | 97% | 1g |
$287 | 2021-08-05 | |
Chemenu | CM129697-5g |
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
60547-97-9 | 97% | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1263146-100mg |
4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)- |
60547-97-9 | 98%(HPLC) | 100mg |
$230 | 2023-09-04 | |
Enamine | EN300-7353400-0.25g |
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
60547-97-9 | 0.25g |
$131.0 | 2023-06-01 | ||
Alichem | A139002287-1g |
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
60547-97-9 | 97% | 1g |
$245.52 | 2023-09-01 | |
eNovation Chemicals LLC | Y1263146-1g |
4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)- |
60547-97-9 | 98%(HPLC) | 1g |
$405 | 2024-06-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-352031-50mg |
2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline, |
60547-97-9 | 50mg |
¥1504.00 | 2023-09-05 |
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline 関連文献
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
2-Piperazinyl-4-amino-6,7-dimethoxyquinazolineに関する追加情報
Introduction to 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline (CAS No. 60547-97-9)
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline, identified by its Chemical Abstracts Service (CAS) number 60547-97-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activity. This compound belongs to the quinazoline family, a class of molecules widely studied for their pharmacological properties, particularly in the development of anticancer, antiviral, and anti-inflammatory agents. The presence of both piperazine and amino substituents in its structure imparts unique chemical and biological characteristics, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline consists of a quinazoline core substituted with a piperazine ring at the 2-position and an amino group at the 4-position, along with methoxy groups at the 6- and 7-positions. This specific arrangement contributes to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The piperazine moiety, known for its ability to form hydrogen bonds and salt bridges, enhances the compound's solubility and binding affinity, while the dimethoxy substitution pattern influences its electronic properties and metabolic stability.
In recent years, there has been a surge in research focused on quinazoline derivatives as potential therapeutic agents. Studies have demonstrated that modifications within the quinazoline scaffold can significantly alter biological activity, leading to the identification of novel compounds with improved efficacy and reduced toxicity. The 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline structure represents an advanced derivative that has been explored for its pharmacological potential in several disease models.
One of the most compelling areas of investigation involving 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline is its role in anticancer therapy. Quinazoline derivatives have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in various cancers. The piperazine and amino groups in this compound contribute to its ability to disrupt signaling pathways involved in cell proliferation and survival. Preclinical studies have indicated that derivatives of this nature can inhibit the activity of enzymes such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor growth and angiogenesis.
Furthermore, the methoxy substituents at the 6- and 7-positions of the quinazoline ring play a critical role in modulating the compound's pharmacokinetic properties. These groups enhance metabolic stability while also influencing binding affinity to biological targets. Recent advances in computational chemistry have allowed researchers to predict how structural modifications affect molecular interactions at a quantum mechanical level. This approach has been instrumental in optimizing 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline derivatives for better pharmacological profiles.
The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the quinazoline core, followed by nucleophilic substitution or functional group interconversion to introduce the piperazine and amino groups. The methoxy groups are typically introduced via methylation or direct functionalization of hydroxyl intermediates. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have streamlined these processes, making it more feasible to produce complex derivatives on a larger scale.
Evaluation of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline in preclinical models has revealed promising results regarding its ability to induce apoptosis in cancer cell lines while minimizing toxicity to healthy cells. Mechanistic studies have shown that this compound disrupts microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest. Additionally, its interaction with DNA repair enzymes has been explored as a potential mechanism for inducing cancer cell death.
Beyond oncology applications, research into 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline has extended to other therapeutic areas. Its structural features make it a viable candidate for treating inflammatory diseases by modulating cytokine production and immune cell function. Preliminary data suggest that this compound can inhibit NFκB signaling pathways, which are central to inflammatory responses. Furthermore, its ability to cross the blood-brain barrier has opened avenues for investigating its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
The development of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline into a clinical candidate involves rigorous testing across multiple phases of drug discovery and development. This includes high-throughput screening (HTS) to identify optimal analogs based on potency and selectivity profiles. Once lead compounds are identified, they undergo optimization through structure-based drug design (SBDD) approaches that leverage computational modeling and experimental validation.
Regulatory considerations are also critical when advancing compounds like 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human testing. Additionally, toxicological assessments must be conducted to evaluate potential side effects at various exposure levels before proceeding with Phase I clinical trials.
The future prospects for 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline hinge on continued innovation in both synthetic chemistry and pharmacological research. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable therapeutics that address unmet medical needs. As our understanding of disease mechanisms evolves through omics technologies such as genomics and proteomics—these insights will guide next-generation drug design strategies incorporating derivatives like this one.
In conclusion,2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline (CAS No.60547-97-9) represents an exciting frontier in medicinal chemistry with significant potential across multiple therapeutic domains including oncology, inflammation,and neurodegeneration Its unique structural features combined with promising preclinical data position it as a key compound worthy further exploration within both academic research communities pharmaceutical industry alike As advancements continue rapid pace expected discoveries involving derivatives will continue shape future treatments various debilitating conditions
60547-97-9 (2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline) 関連製品
- 102839-00-9(2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity))
- 522613-62-3(tert-butyl N-(2-ethenyl-4-methoxyphenyl)carbamate)
- 162284-62-0(6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2229164-41-2(tert-butyl N-{5-1-(aminooxy)ethyl-2-methylphenyl}carbamate)
- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)
- 22117-84-6(3-cyano-4-methoxybenzene-1-sulfonamide)
- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)
- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)
- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)
- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)
